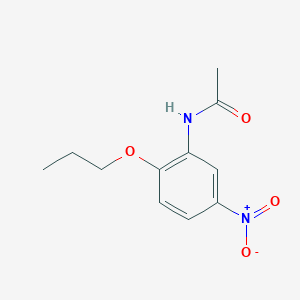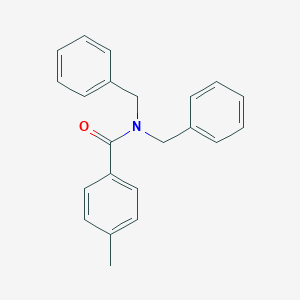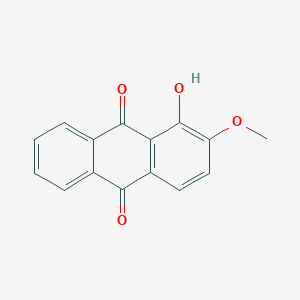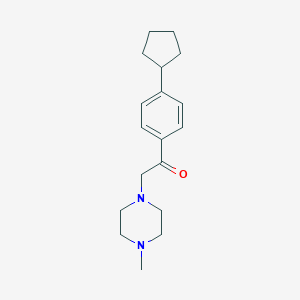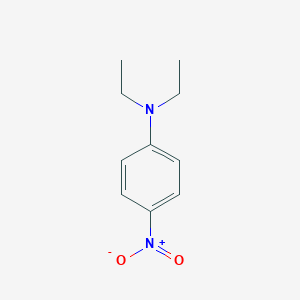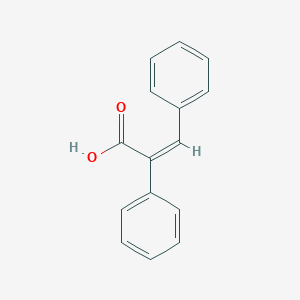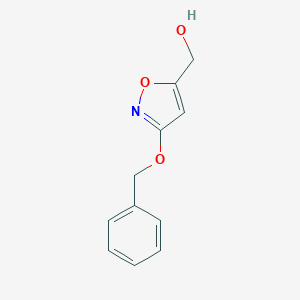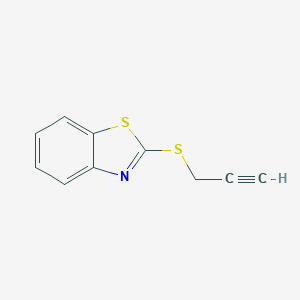![molecular formula C13H18O3 B181238 2-[4-(Tert-pentyl)phenoxy]acetic acid CAS No. 101267-73-6](/img/structure/B181238.png)
2-[4-(Tert-pentyl)phenoxy]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(Tert-pentyl)phenoxy]acetic acid, also known as 2-TPA, is a carboxylic acid used in a variety of scientific research applications. It is a synthetic compound that has been used in a variety of experiments to investigate the effects of carboxylic acids on biological systems.
Aplicaciones Científicas De Investigación
Sorption and Environmental Behavior
One study reviewed the sorption of 2,4-dichlorophenoxyacetic acid (2,4-D) and other phenoxy herbicides to soil, organic matter, and minerals. It compiled data characterizing phenoxy herbicide sorption to various sorbents and suggested that soil organic matter and iron oxides are significant sorbents for these herbicides. The study highlighted the importance of soil parameters like pH, organic carbon content, and iron oxides in understanding the sorption behavior of phenoxy herbicides (Werner, Garratt, & Pigott, 2012).
Transformation and Removal in Aquatic Environments
Another review focused on the occurrence, transformation, and removal of phenoxy acids in aquatic environments. It discussed the high solubility of phenoxy acids in water, their mobility, and the processes like hydrolysis, biodegradation, and photodegradation that can effectively lower their concentrations in water. The study also explored the use of advanced oxidation processes (AOPs) for removing phenoxy acids from water, highlighting the effectiveness of methods combining UV radiation with other reagents (Muszyński, Brodowska, & Paszko, 2019).
Bioactivities and Potential Health Benefits
Research on phenolic acids like chlorogenic acid (CGA) and caffeic acid, which are related to or derivatives of phenoxy acid compounds, has shown a range of bioactivities including antioxidant, anti-cancer, anti-inflammatory, and antimicrobial activities. One study reviewed the chemistry, biological activities, and pharmacological importance of CGA, highlighting its potential in treating metabolic syndrome and its role as a natural safeguard food additive (Naveed et al., 2018).
Environmental and Industrial Applications
The pesticide industry's wastewater, containing various toxic pollutants including phenoxy acetic acid derivatives, presents significant treatment challenges. A study reviewed treatment options for this wastewater, focusing on processes like biological treatments and granular activated carbon, which can remove a substantial percentage of these compounds, potentially creating high-quality effluent suitable for discharge or reuse (Goodwin, Carra, Campo, & Soares, 2018).
Propiedades
IUPAC Name |
2-[4-(2-methylbutan-2-yl)phenoxy]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-4-13(2,3)10-5-7-11(8-6-10)16-9-12(14)15/h5-8H,4,9H2,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDCGOWSUYVCSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00586379 |
Source


|
| Record name | [4-(2-Methylbutan-2-yl)phenoxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00586379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Tert-pentyl)phenoxy]acetic acid | |
CAS RN |
101267-73-6 |
Source


|
| Record name | [4-(2-Methylbutan-2-yl)phenoxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00586379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[4-(2-methylbutan-2-yl)phenoxy]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

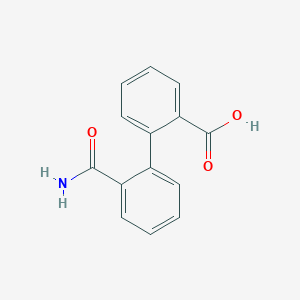
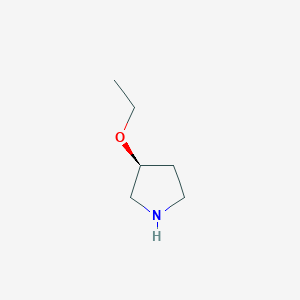

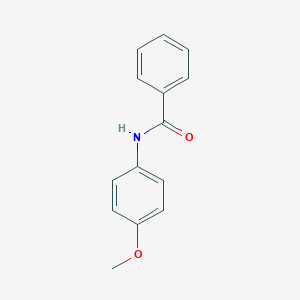
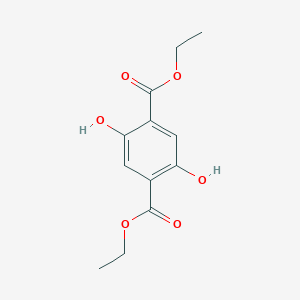
![N-[4-(benzenesulfonamido)phenyl]benzenesulfonamide](/img/structure/B181164.png)
